3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Description
3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one is a quinoxaline-derived heterocyclic compound characterized by a quinoxalin-2-one core substituted at the 3-position with an (E)-configured ethenyl group linked to a 2-ethoxyphenyl moiety. The ethoxy group (–OCH₂CH₃) at the ortho position of the phenyl ring introduces steric bulk and electron-donating effects, which may influence solubility, reactivity, and intermolecular interactions. This compound’s structural features make it a candidate for applications in medicinal chemistry, materials science, or as a synthetic intermediate.
Properties
IUPAC Name |
3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c1-2-22-17-10-6-3-7-13(17)11-12-16-18(21)20-15-9-5-4-8-14(15)19-16/h3-12H,2H2,1H3,(H,20,21)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATQBBMKYBYRBS-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=CC2=NC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C/C2=NC3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501323705 | |
| Record name | 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49645384 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
868214-14-6 | |
| Record name | 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501323705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline-2,3-dione derivatives.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives.
Scientific Research Applications
Synthesis and Structural Insights
The compound can be synthesized through various methods, often involving the reaction of substituted phenyl derivatives with quinoxaline precursors. The structural characteristics of 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one include a quinoxaline core, which contributes to its biological activity. The synthesis often employs techniques such as solvent-free reactions or the use of catalytic systems to enhance yield and reduce reaction times .
Anticancer Properties
Research indicates that quinoxaline derivatives, including this compound, exhibit significant anticancer activities. They have been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation, leading to apoptosis in cancer cells.
- Targeting Enzymatic Pathways : Compounds have been identified as inhibitors of cyclooxygenase-2 (COX-2) and lactate dehydrogenase A (LDHA), which are crucial in cancer metabolism .
A study reported the synthesis of several quinoxaline derivatives that displayed IC50 values in the low micromolar range against colorectal cancer cell lines, indicating potent anticancer activity compared to standard treatments .
Antimicrobial Activity
Quinoxaline derivatives have also been evaluated for their antimicrobial properties. For instance, they have shown effectiveness against various bacterial strains, making them potential candidates for developing new antibacterial agents. The structure–activity relationship (SAR) studies suggest that modifications on the quinoxaline scaffold can enhance antimicrobial efficacy .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been linked to its ability to inhibit COX enzymes, which play a pivotal role in the inflammatory response. This makes it a candidate for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have investigated the applications of quinoxaline derivatives:
Mechanism of Action
The mechanism of action of 3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Quinoxalinone Derivatives
Key Comparative Insights
Substituent Electronic Effects: The 2-ethoxyphenyl group in the target compound donates electrons via resonance, enhancing aromatic electron density compared to the electron-withdrawing 4-chlorophenyl group in . This difference may influence reactivity in electrophilic substitution or binding to biological targets.
Stereochemical and Conformational Differences :
- The (E)-ethenyl bridge in the target compound enables extended conjugation, whereas the (Z)-oxoethylidene group in creates a bent geometry, reducing π-orbital overlap and altering photophysical behavior.
Heteroatom and Functional Group Variations: The thiophene ring in introduces sulfur atoms, which may engage in unique non-covalent interactions (e.g., sulfur-π or hydrogen bonding) absent in the ethoxyphenyl analog.
Biological Activity
3-[(E)-2-(2-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one, also known as (E)-3-(3-ethoxystyryl)quinoxalin-2(1H)-one, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on various research findings.
- Molecular Formula : C18H16N2O2
- Molecular Weight : 292.338 g/mol
- IUPAC Name : 3-[(E)-2-(3-ethoxyphenyl)ethenyl]-1H-quinoxalin-2-one
Antimicrobial Activity
Research has demonstrated that quinoxaline derivatives exhibit potent antimicrobial properties. A study focused on related quinoxaline compounds showed effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 1 mg/L, indicating their potential as new antibacterial agents .
| Bacterial Strain | MIC (mg/L) |
|---|---|
| Staphylococcus aureus | 0.25 - 1 |
| Enterococcus faecium | 0.25 - 1 |
| Enterococcus faecalis | 0.25 - 1 |
| MRSA | Effective |
| VRE | Effective |
Anticancer Properties
Quinoxaline derivatives have also been investigated for their anticancer activities. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by targeting various molecular pathways, including tubulin polymerization and topoisomerase II-DNA interactions. For instance, one study reported that compounds with a similar structure exhibited IC50 values as low as 1.9 µg/mL against HCT-116 colon cancer cells and 2.3 µg/mL against MCF-7 breast cancer cells, suggesting strong anticancer potential compared to doxorubicin (IC50 = 3.23 µg/mL) .
The biological activity of this compound can be attributed to several mechanisms:
- Antibacterial Mechanism : The compound disrupts bacterial cell wall synthesis and inhibits biofilm formation, which is crucial in treating persistent infections caused by resistant strains .
- Anticancer Mechanism : It may induce apoptosis in cancer cells through the inhibition of key enzymes involved in cell cycle regulation and DNA repair processes .
Case Study 1: Antimicrobial Efficacy
A comparative study evaluated the efficacy of various quinoxaline derivatives against clinical isolates of Gram-positive bacteria. The results indicated that the tested compounds exhibited superior activity against antibiotic-resistant strains, making them promising candidates for further development as therapeutic agents.
Case Study 2: Anticancer Activity
In another investigation, a series of quinoxaline derivatives were synthesized and tested for their cytotoxic effects on different cancer cell lines. The study highlighted the structure-activity relationship (SAR), revealing that specific substituents significantly enhanced the anticancer activity of these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
